3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid
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Overview
Description
3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a solvent .
Preparation Methods
The synthesis of 3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid involves multiple steps. One common method includes the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as a solid support . This reaction yields 1-arenesulfonylazetidines, which can be further functionalized to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid undergoes various chemical reactions, including oxidation, reduction, and substitution. The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines . Common reagents used in these reactions include dimethylsulfoxonium methylide and alumina. Major products formed from these reactions include functionalized azetidines and other heterocyclic compounds .
Scientific Research Applications
3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and their role in peptidomimetic and nucleic acid chemistry . The compound also has applications in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid involves its reactivity as a strained four-membered ring compound. The compound can undergo ring-opening and expansion reactions, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
3-(Dimethylphosphoryl)azetidine,trifluoroaceticacid can be compared with other azetidine derivatives and trifluoroacetic acid-containing compounds. Similar compounds include 3-(fluoromethyl)azetidine,trifluoroacetic acid and other functionalized azetidines .
Properties
IUPAC Name |
3-dimethylphosphorylazetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NOP.C2HF3O2/c1-8(2,7)5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,3-4H2,1-2H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRGBUBGIZGTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CNC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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